8-Chloro-1,2-dimethoxy-10H-phenothiazine

Description

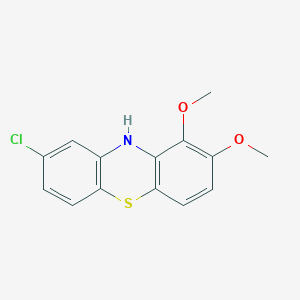

Structure

2D Structure

3D Structure

Properties

CAS No. |

823802-40-0 |

|---|---|

Molecular Formula |

C14H12ClNO2S |

Molecular Weight |

293.8 g/mol |

IUPAC Name |

8-chloro-1,2-dimethoxy-10H-phenothiazine |

InChI |

InChI=1S/C14H12ClNO2S/c1-17-10-4-6-12-13(14(10)18-2)16-9-7-8(15)3-5-11(9)19-12/h3-7,16H,1-2H3 |

InChI Key |

YXKVFDVBZDTCSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies for Phenothiazine Derivatives, with Relevance to 8 Chloro 1,2 Dimethoxy 10h Phenothiazine

Established Reaction Pathways for Phenothiazine (B1677639) Scaffold Construction

The formation of the central thiazine (B8601807) ring, which bridges two benzene (B151609) rings, is the key step in phenothiazine synthesis. Several classical and modern methods are employed for this purpose.

The Ullmann condensation is a versatile and widely used method for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, making it highly applicable to the synthesis of phenothiazines. nih.gov This reaction typically involves the copper-catalyzed coupling of an o-aminothiophenol with an o-halonitrobenzene derivative, followed by cyclization. The intramolecular Ullmann-type cyclization of a pre-formed 2-amino-2'-halodiphenyl sulfide (B99878) is a common strategy.

The general mechanism involves the formation of a copper(I) thiolate from the aminothiophenol, which then undergoes nucleophilic aromatic substitution with the aryl halide. The resulting diphenyl sulfide intermediate can then undergo an intramolecular C-N bond formation to yield the phenothiazine ring system. Modern variations of the Ullmann reaction may employ palladium or nickel catalysts and can proceed under milder conditions. nih.gov

A plausible Ullmann-type approach to a precursor for 8-Chloro-1,2-dimethoxy-10H-phenothiazine would involve the coupling of 2-amino-4-chlorothiophenol with 1,2-dibromo-3,4-dimethoxybenzene. The subsequent intramolecular cyclization would then form the desired phenothiazine scaffold.

Table 1: Comparison of Catalytic Systems for Ullmann-Type Couplings

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

| Copper Powder | High temperatures (>200 °C), polar aprotic solvents | Inexpensive | Harsh conditions, often stoichiometric amounts of copper required |

| Copper(I) Salts (e.g., CuI) with Ligands | 80-150 °C, various solvents | Milder conditions, improved yields and substrate scope | Ligand cost, catalyst sensitivity |

| Palladium Complexes | 80-120 °C, various solvents and bases | High efficiency, broad functional group tolerance | Catalyst cost, sensitivity to air and moisture |

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that serves as a powerful tool for synthesizing phenothiazines. researchgate.netacs.org This reaction typically involves the rearrangement of a 2-amino-2'-nitrodiphenyl sulfide derivative. researchgate.net In the presence of a base, the amino group deprotonates and acts as a nucleophile, attacking the nitrated aromatic ring and displacing the nitro group to form the thiazine ring. researchgate.netnih.gov

The synthesis often begins with the condensation of an o-aminothiophenol with an o-halonitrobenzene. researchgate.net If the nitro group is sufficiently activating, the Smiles rearrangement can occur in situ. In other cases, the intermediate diphenyl sulfide is isolated and then treated with a base to induce the rearrangement and cyclization. For instance, the synthesis of 1- and 3-chlorophenothiazines has been successfully achieved via the Smiles rearrangement of the corresponding 2-formamido-2'-nitrodiphenylsulfides. nih.gov

To synthesize the target molecule, one could envision the condensation of 2-amino-4-chlorothiophenol with a suitably activated 1,2-dimethoxy-nitrobenzene derivative, followed by a base-induced Smiles rearrangement to furnish the this compound.

One of the oldest and most direct methods for phenothiazine synthesis is the thionation of diphenylamines. This reaction involves heating a diphenylamine (B1679370) with elemental sulfur, often in the presence of a catalyst like iodine. organic-chemistry.org The reaction proceeds through the formation of sulfur radicals, which attack the aromatic rings, leading to cyclization and the formation of the phenothiazine core with the evolution of hydrogen sulfide.

This method is particularly useful for synthesizing symmetrically substituted phenothiazines. However, for unsymmetrical diphenylamines, the thionation can lead to a mixture of regioisomers, which can be challenging to separate. organic-chemistry.org A plausible, albeit potentially low-yielding and non-regioselective, approach to the target compound could involve the thionation of 4-chloro-2',3'-dimethoxydiphenylamine. A patent describes the synthesis of 2-methoxyphenothiazine (B126182) through the iodine-initiated reaction of the corresponding methoxydiphenylamine with sulfur. rsc.org

Strategies for the Introduction of Substituents on the Phenothiazine Ring System

Achieving the specific 8-chloro-1,2-dimethoxy substitution pattern requires precise control over the placement of functional groups. This can be accomplished by using pre-substituted starting materials or by direct functionalization of the phenothiazine ring.

Direct functionalization of the phenothiazine core is an attractive strategy for introducing substituents. However, controlling the regioselectivity can be challenging due to the presence of multiple reactive sites on the aromatic rings. Electrophilic aromatic substitution reactions on the unsubstituted phenothiazine ring typically occur at the 3, 7, 1, and 9 positions. Therefore, achieving substitution at the 2 and 8 positions requires specific directing groups or specialized reagents.

Recent advances in transition metal-catalyzed C-H functionalization offer more precise control over the position of substitution. nih.gov These methods can enable the direct introduction of functional groups at specific C-H bonds, guided by directing groups or the inherent electronic properties of the substrate. While specific methods for the 2 and 8 positions are less common, the development of new catalytic systems is an active area of research. A study on the synthesis of 1-chlorophenothiazine utilized lithiation followed by reaction with hexachloroethane (B51795) to achieve regioselective chlorination. scispace.com

The most reliable method for obtaining a specific substitution pattern like that in this compound is to start with precursors that already contain the chloro and dimethoxy groups in the desired positions.

For example, a Smiles rearrangement or Ullmann cyclization approach would start with precursors such as:

For the chloro-substituted ring: 2-Amino-4-chlorothiophenol or 3-chloroaniline (B41212) derivatives.

For the dimethoxy-substituted ring: A 1-halo-3,4-dimethoxybenzene derivative, potentially with an activating nitro group for Smiles rearrangement, such as 1-bromo-4,5-dimethoxy-2-nitrobenzene. nih.gov

The synthesis of various chlorophenothiazines has been reported, often utilizing substituted anilines or aminothiophenols as starting materials. researchgate.netnih.gov Similarly, methoxy-substituted phenothiazines have been prepared from methoxy-substituted diphenylamines or their precursors. rsc.org By carefully selecting these pre-functionalized building blocks, the desired 8-chloro and 1,2-dimethoxy substituents can be incorporated with high regiochemical control.

Table 2: Plausible Precursors for the Synthesis of this compound

| Synthetic Route | Chloro-substituted Precursor | Dimethoxy-substituted Precursor |

| Ullmann Cyclization | 2-Amino-4-chlorothiophenol | 1,2-Dibromo-3,4-dimethoxybenzene |

| Smiles Rearrangement | 2-Amino-4-chlorothiophenol | 1-Bromo-4,5-dimethoxy-2-nitrobenzene |

| Thionation | 4-Chloro-2',3'-dimethoxydiphenylamine | (Incorporated in the diphenylamine) |

Advanced Synthetic Techniques Applicable to Phenothiazine Derivatives

Modern organic synthesis has introduced a variety of powerful techniques that are applicable to the synthesis of complex phenothiazine derivatives. These methods often offer improved yields, shorter reaction times, and access to previously inaccessible structures.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of functionalized phenothiazines. The Buchwald-Hartwig amination, in particular, is a powerful method for forming carbon-nitrogen bonds. This reaction can be used for the N-arylation of the phenothiazine core or for the intramolecular cyclization to form the phenothiazine ring itself. oup.comacs.org For example, a facile synthesis of diverse phenothiazines has been achieved through an intramolecular Buchwald-Hartwig amination of S-(o-bromoaryl)-S-methylsulfilimines. oup.com This methodology has also been successfully employed in the synthesis of ferrocene-functionalized phenothiazine derivatives. rsc.org

The Sonogashira coupling, another palladium-catalyzed reaction, is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction has been utilized to synthesize a series of unsymmetrical and symmetrical push-pull phenothiazines. nih.gov It provides an efficient route to alkynylated phenothiazines, which are valuable building blocks for redox-active oligomers and molecular wires. mdpi.org

| Reaction | Catalyst System | Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand (e.g., RuPhos) | N-arylation, Intramolecular cyclization | oup.comasianpubs.org |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Synthesis of alkynylated phenothiazines | nih.govmdpi.org |

One-pot tandem reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. A notable example is the one-pot synthesis of phenothiazine derivatives from acetanilide (B955) and 2-bromothiophenol (B30966) via a rhodium-catalyzed C-H thiolation followed by a copper-catalyzed C-N amination. nih.govacs.orgresearchgate.net This approach proceeds from readily available starting materials and demonstrates a broad substrate scope and good yields. nih.govacs.org Another innovative one-pot method involves a copper(I)-catalyzed tandem C-S coupling/double cyclization process for the synthesis of pyrrolo[3,2,1-kl]phenothiazines. acs.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. In the context of phenothiazine synthesis, microwave irradiation has been successfully applied to the thionation of diphenylamines to form the phenothiazine core. tandfonline.com This method often leads to shorter reaction times and, in some cases, improved yields compared to conventional heating. mdpi.comresearchgate.net Microwave-assisted protocols have been reported to be environmentally benign, avoiding the use of hazardous chemicals. orientjchem.org

Purification and Isolation Methodologies for Substituted Phenothiazines

The purification of phenothiazine derivatives is a critical step to ensure the isolation of the desired compound in high purity. Chromatographic techniques are widely employed for this purpose. Column chromatography using silica (B1680970) gel or neutral aluminum oxide is a common method for separating the target compound from reaction byproducts and unreacted starting materials. mdpi.comrsc.org The choice of eluent is crucial and is typically a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or acetone. tandfonline.com

In some cases, recrystallization can be an effective purification method. orientjchem.org A specific and rapid purification process for phenothiazine involves the formation of a dihydropyran derivative, which can be precipitated, filtered, and then decomposed back to the purified phenothiazine. google.com For certain applications, particularly in the removal of phenothiazine as an inhibitor from acrylic acid, methods involving sorption onto clays (B1170129) have been developed. google.com

Theoretical and Computational Investigations of Phenothiazine Derivatives

Molecular Geometry and Conformational Analysis

Detailed information on the optimized molecular geometry, bond lengths, bond angles, and conformational preferences of 8-Chloro-1,2-dimethoxy-10H-phenothiazine, which are typically obtained through computational modeling, is not available in the current body of scientific literature.

Folding Dynamics and Non-Planar Structures of the Phenothiazine (B1677639) Core

The phenothiazine ring system is not planar. Instead, it adopts a characteristic "butterfly" or folded conformation along the axis connecting the sulfur and nitrogen atoms. nih.govmdpi.com This non-planar geometry is a result of the steric hindrance and electronic repulsion between the two flanking benzene (B151609) rings. nih.govmdpi.com Computational studies, often employing Density Functional Theory (DFT), have shown that this folding is a key determinant of the molecule's electronic properties and its ability to engage in intermolecular interactions. nih.govmdpi.com The degree of folding can be influenced by the nature and position of substituents on the aromatic rings and the nitrogen atom. For this compound, the presence of the chloro and dimethoxy groups would be expected to modulate this folding angle, though specific calculations are not available.

Potential Energy Surface Scans for Conformer Identification

Potential energy surface (PES) scans are a computational tool used to explore the different possible conformations of a molecule and to identify the most stable (lowest energy) structures. By systematically rotating specific bonds, researchers can map out the energy landscape of the molecule. For phenothiazine derivatives, PES scans are particularly useful for determining the preferred orientation of substituents on the nitrogen atom and the degree of folding of the central ring. These studies help in understanding the conformational flexibility of the molecule and identifying the conformers that are most likely to be present under experimental conditions.

Molecular Dynamics (MD) Simulations of Phenothiazine Molecular Behavior

Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule like a phenothiazine derivative moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor). researchgate.net These simulations can reveal important information about the conformational changes, stability of different conformers, and the dynamics of intermolecular interactions. For phenothiazine derivatives, MD simulations have been used to study their interactions with cell membranes, proteins, and other biological targets.

Quantum Theory of Atoms in Molecules (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical model used to analyze the electron density of a molecule to understand chemical bonding and atomic interactions. nih.gov QTAIM analysis can identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds and halogen bonds. researchgate.netslideshare.net In the context of phenothiazine derivatives, QTAIM has been used to quantify the strength of intramolecular hydrogen bonds and to analyze the nature of the bonds within the tricyclic system. researchgate.netnih.gov For this compound, a QTAIM analysis could provide insights into the nature of the C-Cl bond and any weak intramolecular interactions involving the methoxy (B1213986) groups.

Below is a representative table illustrating the type of data obtained from QTAIM analysis for intramolecular hydrogen bonds in some phenothiazine derivatives, which could be hypothetically applied to analogues of the target compound.

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| O-H···N | 0.025 | +0.085 |

| N-H···O | 0.031 | +0.092 |

BCP: Bond Critical Point. Data is illustrative and not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Phenothiazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a major area of computational chemistry that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. Numerous QSAR studies have been performed on various classes of phenothiazine derivatives to understand the structural requirements for their diverse biological activities. These studies have highlighted the importance of factors such as the nature of the substituent at the 2-position and the side chain on the nitrogen atom.

The following table provides an example of molecular descriptors often used in QSAR studies of phenothiazine derivatives.

| Descriptor | Definition | Relevance to Activity |

| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |

| Molar Refractivity (MR) | Molar volume and polarizability | Steric interactions |

| Dipole Moment | Measure of molecular polarity | Electrostatic interactions with target |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital | Electronic reactivity, charge transfer |

Spectroscopic Characterization Methodologies for Phenothiazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR provides fundamental information about the number and types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical shift (δ) of each unique proton, its integration (the number of protons it represents), and its multiplicity (splitting pattern), which indicates the number of neighboring protons. For a molecule like 8-Chloro-1,2-dimethoxy-10H-phenothiazine, the spectrum would be expected to show:

Aromatic Protons: Signals in the downfield region (typically 6.5-8.0 ppm) corresponding to the protons on the two benzene (B151609) rings of the phenothiazine (B1677639) core. The substitution pattern—a chlorine atom on one ring and two methoxy (B1213986) groups on the other—would create distinct, complex splitting patterns.

N-H Proton: A broad singlet corresponding to the amine proton at the 10-position. Its chemical shift can vary depending on the solvent and concentration.

Methoxy Protons: Two sharp singlets in the upfield region (around 3.8-4.0 ppm), each integrating to three protons, representing the two distinct methoxy groups at the C-1 and C-2 positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the chemical shift of each unique carbon atom. The expected spectrum for this compound would feature:

Aromatic Carbons: A series of signals in the downfield region (110-150 ppm). The carbons directly attached to the electronegative chlorine, nitrogen, and oxygen atoms would appear further downfield.

Methoxy Carbons: Two distinct signals in the upfield region (around 55-60 ppm) for the two methoxy group carbons.

To illustrate, the table below presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous substituted phenothiazines.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-3 | ~6.8 | ~110 |

| H-4 | ~6.9 | ~115 |

| H-6 | ~7.1 | ~122 |

| H-7 | ~7.0 | ~125 |

| H-9 | ~6.9 | ~127 |

| N-H | Variable (broad) | - |

| OCH₃ (C1) | ~3.9 (s, 3H) | ~56.1 |

| OCH₃ (C2) | ~3.8 (s, 3H) | ~55.9 |

| C-1 | - | ~148 |

| C-2 | - | ~150 |

| C-4a | - | ~120 |

| C-5a | - | ~126 |

| C-8 | - | ~128 (C-Cl) |

| C-9a | - | ~142 |

| C-10a | - | ~144 |

| Note: This data is illustrative and not experimentally verified for the specific compound. |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov In the COSY spectrum of this compound, cross-peaks would appear between adjacent aromatic protons (e.g., H-3 and H-4; H-6 and H-7; H-7 and H-9), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov This is essential for unambiguously assigning the carbon signals. For example, the aromatic proton signal at ~6.8 ppm would show a cross-peak to the carbon signal at ~110 ppm, assigning this pair to the C-3/H-3 group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). nih.gov HMBC is vital for connecting molecular fragments. For instance, the methoxy protons at ~3.9 ppm would show a correlation to the C-1 carbon (~148 ppm), confirming the position of this functional group. Similarly, aromatic protons would show correlations to neighboring and quaternary carbons, helping to piece together the entire ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For the phenothiazine core, NOESY could reveal through-space interactions between the N-H proton and nearby aromatic protons, providing insight into the molecule's characteristic "butterfly" conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these techniques powerful tools for functional group identification.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FTIR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3340 - 3380 | Secondary Amine (N-H) |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl C-H |

| Asymmetric C-O-C Stretch | 1250 - 1270 | Aryl Ether (OCH₃) |

| Symmetric C-O-C Stretch | 1020 - 1050 | Aryl Ether (OCH₃) |

| C=C Ring Stretch | 1450 - 1600 | Aromatic Ring |

| C-N Stretch | 1280 - 1350 | Aryl Amine |

| C-S Stretch | 680 - 710 | Thioether |

| C-Cl Stretch | 700 - 750 | Aryl Halide |

| Note: Based on data for phenothiazine and its chloro derivatives. |

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar functional groups (like C=O), Raman is often better for non-polar and symmetric bonds. For phenothiazine derivatives, the aromatic ring breathing modes and C-S stretching vibrations often produce strong signals in the Raman spectrum. For instance, the symmetric C-S-C stretching mode in the phenothiazine core is a characteristic Raman band.

To achieve a precise assignment of the numerous vibrational modes in a complex molecule, experimental spectra are often compared with computationally predicted spectra. Using methods like Density Functional Theory (DFT), the vibrational frequencies and intensities can be calculated for a molecule's optimized geometry.

Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. This allows for an unambiguous assignment of the observed experimental bands in the FTIR and FT-Raman spectra, moving beyond simple group frequency correlations. For phenothiazine derivatives, PED analysis is crucial for correctly assigning the complex mixing of vibrations involving the C-C, C-N, and C-S bonds within the tricyclic core.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds.

Electrospray Ionization Mass Spectrometry (ESI+) for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing organic molecules, including phenothiazine derivatives nih.gov. When this compound is subjected to ESI in positive ion mode (ESI+), it is expected to accept a proton to form a protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would allow for the accurate determination of the compound's monoisotopic or average molecular mass. For novel phenothiazine derivatives, ESI-MS is a standard method for confirming the molecular weight following synthesis nih.gov.

Interactive Data Table: Expected ESI-MS Data for this compound

| Compound Name | Molecular Formula | Expected [M+H]⁺ (m/z) |

| This compound | C₁₄H₁₂ClNO₂S | Calculated Value |

Note: The exact m/z value would be calculated based on the precise atomic masses of the constituent isotopes.

Fragmentation Pattern Analysis for Structural Information

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. By selecting the protonated molecule ([M+H]⁺) of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. While specific fragmentation data for this compound is unavailable, general fragmentation pathways for phenothiazine derivatives often involve cleavage of the side chains and fragmentation of the heterocyclic ring system. Analysis of these fragment ions would help to confirm the presence of the chloro and dimethoxy substituents and their positions on the phenothiazine core. The study of fragmentation patterns is a common practice for the structural elucidation of newly synthesized compounds nih.govnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Solvatochromic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to show characteristic absorption bands. Phenothiazine and its derivatives typically exhibit multiple absorption bands in the UV-Vis region, corresponding to π-π* and n-π* electronic transitions within the aromatic system nih.govresearchgate.net. The position and intensity of these bands are influenced by the substituents on the phenothiazine ring.

The solvatochromic properties of a compound describe the shift in its absorption or emission spectra with a change in the polarity of the solvent. Investigating the UV-Vis spectrum of this compound in a range of solvents with varying polarities would reveal information about the nature of its electronic excited states.

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yields

Fluorescence spectroscopy is used to study the emission properties of a molecule after it has absorbed light. Many phenothiazine derivatives are known to be fluorescent. The fluorescence spectrum of this compound would provide information on its emission wavelength and intensity.

A key photophysical parameter that can be determined is the fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process. The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. For many phenothiazine derivatives, the quantum yield is highly dependent on the nature and position of substituents on the phenothiazine core nih.govnih.gov.

Interactive Data Table: Illustrative Photophysical Data for a Generic Phenothiazine Derivative

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

| Hexane (B92381) | λabs | λem | Φf |

| Toluene | λabs | λem | Φf |

| Dichloromethane | λabs | λem | Φf |

| Acetonitrile | λabs | λem | Φf |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide definitive information about its molecular structure, including bond lengths, bond angles, and the conformation of the phenothiazine ring system. The crystal structure of the parent 10H-phenothiazine has been determined, revealing a non-planar, butterfly-like conformation nih.govrsc.org. It would be expected that this compound would also adopt a similar non-planar structure.

Structure Activity Relationship Sar and Mechanistic Studies of Phenothiazine Systems

Theoretical Frameworks Correlating Structural Modifications with Chemical Reactivity and Molecular Interactions

Theoretical and computational studies, such as those employing Density Functional Theory (DFT), provide a framework for understanding how the structural attributes of phenothiazine (B1677639) derivatives influence their chemical behavior. mdpi.comresearchgate.net These quantum chemical calculations can predict various molecular properties that are key to reactivity, including bond dissociation enthalpy, ionization potential, and proton affinity. mdpi.com

For phenothiazine systems, the heterocyclic structure and its substituents are pivotal in determining their biological effects. mdpi.com The reactivity of these compounds can be explained through descriptors derived from theoretical calculations. mdpi.com For instance, the presence of an electron-withdrawing group like chlorine at the C2 position and electron-donating methoxy (B1213986) groups can significantly alter the electron distribution within the phenothiazine ring system, thereby influencing its interaction with other molecules. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies have identified that lipophilicity, molecular volume, and electronic energies are primary determinants of the inhibitory action of phenothiazine derivatives on certain enzymes. tandfonline.comnih.gov These models suggest that the phenothiazine ring engages in hydrophobic and charge-transfer interactions with biological targets. tandfonline.comnih.gov

Molecular Docking and Computational Studies of Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique is instrumental in understanding the interactions between phenothiazine derivatives and their biological targets at the molecular level. nih.govfrontiersin.org

Computational simulations allow for the prediction of binding affinities, which are crucial in assessing the potential efficacy of a compound. frontiersin.org Studies on various phenothiazine derivatives have shown that their binding affinities to target proteins can be calculated and correlated with experimental values. frontiersin.org For example, the binding free energy between phenothiazine compounds and the anti-apoptotic protein BCL-2 has been calculated, indicating that derivatives with lower EC50 values exhibit greater binding affinity. frontiersin.org The thiazine (B8601807) nucleus of phenothiazines often localizes in hydrophobic pockets of target proteins. frontiersin.org

The binding affinity of phenothiazine derivatives is influenced by substitutions on the phenothiazine ring. For instance, substitution at the C2 position with a chlorine atom is known to enhance the binding affinity of these compounds to certain receptors. tandfonline.com

The interaction between phenothiazine derivatives and their biological targets is characterized by a combination of forces. Hydrophobic interactions are significant, with the phenothiazine ring often inserting itself into hydrophobic regions of proteins. tandfonline.comnih.gov This interaction is a key driver for the binding of phenothiazines to various biological membranes and proteins. nih.gov

Molecular dynamics (MD) simulations provide insights into the temporal evolution and stability of protein-ligand complexes. frontiersin.orgfrontiersin.org These simulations can reveal how the binding of a ligand, such as a phenothiazine derivative, affects the stability and conformation of the target protein over time. frontiersin.org For instance, MD simulations have been used to study the complexes of phenothiazines with the BCL-2 protein, showing that certain derivatives can increase the stability of the protein. frontiersin.org The dynamic behavior of these complexes is crucial for understanding the mechanism of action and for the rational design of more effective derivatives. frontiersin.org

Mechanistic Insights into Molecular Interactions with Biological Systems

The therapeutic effects of phenothiazines are a result of their interaction with various biological systems, including neurotransmitter receptors and enzymes.

Phenothiazines are well-known for their antagonistic activity at dopamine (B1211576) receptors, particularly the D2 receptor. nih.gov This action is believed to be the primary mechanism behind their antipsychotic effects. nih.govnih.gov The conformation of the phenothiazine molecule, influenced by its side chain and ring substituents, is critical for its ability to mimic dopamine and block its receptors. nih.govjohnshopkins.edu Favorable van der Waals interactions between the side chain and the substituent at the C2 position can promote a conformation that is active at dopamine receptors. nih.gov

In addition to their effects on dopamine receptors, many phenothiazine derivatives have been shown to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.comnuph.edu.ua This inhibitory activity is of interest for the potential treatment of Alzheimer's disease. nih.gov Computational studies have indicated that phenothiazine derivatives can effectively bind to the active site of AChE, primarily through hydrophobic interactions and the formation of hydrogen bonds. nih.gov The inhibition of these enzymes is influenced by factors such as lipophilicity and the electronic properties of the phenothiazine derivatives. tandfonline.comnih.gov

Interactions with Lipid Bilayers and Surfactants as Model Biomembranes

Phenothiazine derivatives, including 8-Chloro-1,2-dimethoxy-10H-phenothiazine, are known for their significant interactions with lipid bilayers and surfactants, which serve as simplified models for biological membranes. researchgate.netnih.gov The amphiphilic nature of these molecules, possessing both hydrophobic and hydrophilic regions, drives their intercalation into the lipid bilayer of cell membranes. researchgate.netfrontiersin.org This interaction can lead to alterations in the biophysical properties of the membrane, including fluidity, thickness, and lipid organization. researchgate.netnih.govresearchgate.net

Studies have shown that phenothiazines can induce lipid phase separation and disrupt lipid rafts, which are specialized membrane microdomains rich in cholesterol and sphingolipids. frontiersin.orgnih.gov By modifying the membrane's physical state, these compounds can influence the function of membrane-associated proteins, such as receptors and ion channels. researchgate.net The interaction is also dependent on the charge of the lipid headgroups, with a stronger affinity observed for negatively charged lipids compared to zwitterionic lipids. researchgate.net

The use of surfactants as model systems has provided further insight into the aggregation properties of phenothiazines and their ability to form mixed micelles. researchgate.netnih.gov These interactions are crucial for understanding how these compounds are transported and distributed within biological systems. The ability of phenothiazines to alter membrane properties is a key factor in their diverse pharmacological activities, including their potential to overcome multidrug resistance in cancer cells by affecting the membrane-embedded drug transporters. researchgate.netnih.gov

Disruption and Modulation of Key Cellular Signaling Pathways

Phenothiazine derivatives have been shown to exert significant influence over various critical cellular signaling pathways implicated in cell growth, proliferation, and survival. These pathways include the PI3K/AKT, MAPK/ERK, mTOR, and Wnt signaling cascades. nih.gov The anticancer effects of many phenothiazines are attributed, at least in part, to their ability to disrupt these pathways. nih.gov

PI3K/AKT/mTOR Pathway: Several studies have indicated that phenothiazines can inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell metabolism, growth, and proliferation. nih.gov Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis. nih.gov

MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and survival. mdpi.com Research suggests that phenothiazines can modulate this pathway, although the effects can be complex and context-dependent. nih.govmdpi.com In some instances, phenothiazines have been observed to decrease the phosphorylation of ERK, a key component of this pathway, leading to reduced cell viability in cancer cells. mdpi.com Conversely, under certain conditions, a combination of phenothiazines with other agents can lead to an enhancement of MAPK phosphorylation. mdpi.com

Wnt Signaling Pathway: The Wnt signaling pathway is also a target of phenothiazine derivatives. nih.gov Dysregulation of the Wnt pathway is a hallmark of many cancers, and its modulation by these compounds contributes to their anti-neoplastic properties.

It is important to note that the precise mechanisms by which this compound specifically modulates these pathways require further detailed investigation. However, the broader class of phenothiazines demonstrates a clear capacity to interfere with these fundamental cellular processes.

Induction or Modulation of Programmed Cell Death Mechanisms

Phenothiazine derivatives are known to induce or modulate various forms of programmed cell death, including apoptosis and necroptosis. binasss.sa.crnih.gov This is a significant aspect of their potential therapeutic applications, particularly in oncology.

Apoptosis: Numerous studies have demonstrated the pro-apoptotic effects of phenothiazines in cancer cells. nih.govacs.org These compounds can trigger apoptosis through multiple mechanisms, including the disruption of mitochondrial function and the activation of caspase cascades. frontiersin.orgnih.gov The inhibition of survival pathways, such as the PI3K/AKT pathway, by phenothiazines also contributes to the induction of apoptosis. nih.govjci.org

Necroptosis: Necroptosis is a form of programmed necrosis that is independent of caspases. binasss.sa.crnih.gov Phenothiazine derivatives have been shown to modulate necroptosis, a process that can be initiated by factors such as TNF-α. binasss.sa.crnih.gov Given that dopamine receptors can stimulate the synthesis of TNF-α, and phenothiazines are dopamine receptor antagonists, it is plausible that they can influence the necroptotic pathway. binasss.sa.crnih.gov The effect of phenothiazines on necroptosis can vary depending on the specific derivative, its concentration, and the cell type. binasss.sa.crnih.gov While the precise impact of this compound on necroptosis is not yet fully elucidated, the potential for this class of compounds to modulate this cell death pathway is an active area of research. nih.gov

Enzyme Inhibition Mechanisms

Phenothiazine derivatives have been identified as inhibitors of various enzymes, contributing to their diverse pharmacological profiles. Two notable examples are histone deacetylases (HDACs) and farnesyltransferase (FTase).

Histone Deacetylase 6 (HDAC6) Inhibition: The phenothiazine scaffold has been recognized as a promising "cap" group for the development of selective HDAC6 inhibitors. nih.gov HDAC6 is a unique cytoplasmic deacetylase that plays a role in various cellular processes, including cell motility and protein degradation. nih.gov Misregulation of HDAC6 activity has been linked to several diseases, including cancer. nih.gov By designing phenothiazine-based molecules with a zinc-binding group, researchers have successfully created potent and selective inhibitors of HDAC6. nih.gov

Farnesyltransferase (FTase) Inhibition: Phenothiazine derivatives have also been discovered to be inhibitors of farnesyltransferase. nih.govlookchem.com FTase is a key enzyme in the post-translational modification of proteins, including the Ras family of oncoproteins, which are crucial in many cellular signaling pathways. lookchem.com By preventing the farnesylation of Ras, FTase inhibitors can disrupt its localization to the cell membrane and subsequent signaling, thereby inhibiting cell proliferation. nih.gov The phenothiazine scaffold has been used as a basis for the synthesis of new series of FTase inhibitors with potencies in the low micromolar range. nih.govlookchem.com

Influence of Specific Substituent Effects on Reactivity and Molecular Interactions

The biological activity and molecular interactions of phenothiazine derivatives are significantly influenced by the nature and position of substituents on the tricyclic core.

Impact of Halogen Substitution at Position 8 (e.g., Chlorine)

The presence of a halogen, such as chlorine, at various positions on the phenothiazine ring system can profoundly affect the molecule's electronic properties and, consequently, its biological activity. While much of the literature focuses on substitution at the 2-position, the principles can be extended to understand the impact of substitution at other positions like the 8-position.

Electron-withdrawing groups, such as chlorine, can increase the potency of phenothiazine derivatives. egpat.com The introduction of a chlorine atom can alter the electron distribution within the aromatic system, which can influence the molecule's ability to interact with biological targets. nih.gov For instance, the presence of a chlorine atom can affect the molecule's absorption spectrum and photophysical properties. nih.gov In the context of drug design, halogen substitution is a common strategy to modulate a compound's lipophilicity, metabolic stability, and binding affinity to its target. eurochlor.org Specifically, a chlorine atom at the 8-position, as seen in 8-chloroquino[3,2-b]benzo nih.govnih.govthiazines, has been incorporated in the synthesis of novel anticancer and antibacterial derivatives. nih.gov

Advanced Research Avenues and Future Directions for Phenothiazine Derivatives

Design and Synthesis of Novel Phenothiazine (B1677639) Hybrid Systems

The design and synthesis of novel phenothiazine hybrid systems represent a burgeoning area of chemical research, driven by the quest for molecules with enhanced or entirely new functionalities. nih.govmdpi.com This approach involves the strategic combination of the phenothiazine scaffold with other pharmacologically or materially significant moieties to create hybrid molecules with synergistic or complementary properties.

A key strategy in this field is molecular hybridization, where the phenothiazine core is linked to other bioactive components such as 1,2,3-triazoles, dithiocarbamates, or indolizines. nih.govmdpi.comnih.gov The rationale behind this approach is to develop multi-target agents or to modulate the physicochemical and biological properties of the parent molecules. For instance, the synthesis of phenothiazine-dithiocarbamate hybrids has been explored for their potential as cell cycle blockers in cancer therapy. nih.gov Similarly, the fusion of phenothiazine with 1,2,3-triazole moieties has been investigated to create potent antiproliferative agents. nih.gov

The synthesis of these hybrid systems often involves multi-step reaction sequences. Common synthetic routes include the N-alkylation or N-acylation of the phenothiazine ring, followed by coupling reactions to introduce the desired molecular fragments. mdpi.comnih.gov The choice of linkers and the position of substitution on the phenothiazine ring are critical design elements that can significantly influence the final properties of the hybrid molecule. Researchers are continuously exploring more efficient and versatile synthetic methodologies, including microwave-assisted synthesis, to accelerate the discovery of novel phenothiazine hybrids. researchgate.net

The following table provides examples of synthesized phenothiazine hybrid systems and their primary areas of investigation:

| Hybrid System | Constituent Moieties | Area of Investigation |

| Phenothiazine-Dithiocarbamate | Phenothiazine, Dithiocarbamate | Anticancer (Cell Cycle Blockers) nih.gov |

| Phenothiazine-1,2,3-Triazole | Phenothiazine, 1,2,3-Triazole | Anticancer (Antiproliferative) nih.gov |

| Phenothiazine-Indolizine | Phenothiazine, Indolizine | Anticancer (Tubulin Polymerization Inhibitors) mdpi.com |

| Phenothiazine-Chalcone | Phenothiazine, Chalcone | Anticancer (Cytotoxicity) mdpi.com |

| Phenothiazine-Sulfonamide | Phenothiazine, Sulfonamide | Anticancer mdpi.com |

Exploration of Phenothiazines in Materials Science Applications

The unique electronic and photophysical properties of the phenothiazine scaffold have led to its exploration in various materials science applications, moving beyond its traditional use in medicine. rsc.orgresearchgate.net The electron-rich nature of the sulfur and nitrogen atoms, combined with the non-planar, butterfly-like structure of the phenothiazine core, imparts favorable characteristics for the development of advanced organic materials. researchgate.net

Organic Photoluminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Phenothiazine derivatives have emerged as promising candidates for organic photoluminescent materials and as components in organic light-emitting diodes (OLEDs). rsc.orgrsc.orgrsc.org Their strong electron-donating ability makes them suitable for use as hole-transporting materials, hole-injection materials, and as donor units in thermally activated delayed fluorescence (TADF) emitters. acs.orgresearchgate.net

In the design of TADF emitters, phenothiazine is often paired with an electron-accepting unit. researchgate.net This donor-acceptor architecture facilitates charge separation and promotes the reverse intersystem crossing necessary for TADF, a mechanism that enhances the efficiency of OLEDs. researchgate.net The photoluminescence properties of phenothiazine derivatives can be tuned by modifying the substituents on the phenothiazine core, allowing for the development of emitters across the visible spectrum, including blue, green, and yellow. rsc.orgresearchgate.net Furthermore, oxidized phenothiazine derivatives, such as phenothiazine 5-oxide and phenothiazine 5,5-dioxide, have shown potential due to their excellent photoluminescence properties and high phosphorescence quantum yields. rsc.org

The table below summarizes the roles of phenothiazine derivatives in OLEDs:

| Role in OLEDs | Function | Key Properties |

| Hole-Injection Material | Facilitates the injection of holes from the anode. | Suitable HOMO energy levels. acs.org |

| Hole-Transporting Material | Transports holes to the emissive layer. | Good charge mobility and thermal stability. |

| TADF Emitter (Donor Unit) | Enables efficient light emission through TADF. | Strong electron-donating character, small singlet-triplet energy gap. researchgate.net |

| Host Material | Forms a matrix for dopant emitters. | High triplet energy and good film-forming ability. rsc.org |

Redox Flow Battery Catholyte Development

The reversible redox behavior of phenothiazine derivatives has attracted significant interest in the development of organic catholytes for non-aqueous redox flow batteries (RFBs). umich.edunih.gov RFBs are a promising technology for large-scale energy storage, and organic redox-active materials offer advantages in terms of sustainability and tunability compared to traditional metal-based systems.

Phenothiazines can undergo stable, reversible one-electron oxidation processes at low potentials. rsc.org Research efforts have focused on modifying the phenothiazine structure to enable stable two-electron transfer, which would significantly increase the energy density of the battery. rsc.orgacs.org Strategies to achieve this include the introduction of electron-donating groups, such as methoxy (B1213986) groups, which help to stabilize the doubly oxidized (dication) state. rsc.orgacs.org

Another critical aspect is improving the solubility of phenothiazine derivatives in the organic electrolytes used in non-aqueous RFBs. acs.org Attaching oligoethylene oxide chains to the phenothiazine core is one approach that has been successfully employed to enhance solubility. umich.edu The development of phenothiazine-based catholytes that combine high solubility with stable multi-electron redox cycling is a key objective in advancing the performance of non-aqueous RFBs. umich.eduacs.org

Key research findings in the development of phenothiazine-based catholytes are highlighted below:

| Research Focus | Key Finding | Significance |

| Multi-Electron Transfer | Introduction of electron-donating groups stabilizes the dication state. rsc.org | Increases the energy storage capacity. |

| Enhanced Solubility | Functionalization with oligoethylene oxide chains improves solubility. umich.eduacs.org | Enables higher concentration electrolytes and improved battery performance. |

| Hybrid Systems | Diaminocyclopropenium-phenothiazine hybrids show stable two-electron cycling at high potentials. umich.edu | Offers a modular approach to designing high-performance catholytes. |

Development of Chemical Probes and Biosensors Utilizing Phenothiazine Scaffolds

The inherent fluorescence of the phenothiazine core has been leveraged in the design of chemical probes and biosensors for the detection of various analytes. rsc.orgnih.govnih.gov These probes are typically designed based on a "turn-on" or "turn-off" fluorescence mechanism, where the interaction with the target analyte induces a significant change in the fluorescence emission.

For example, phenothiazine-based fluorescent probes have been developed for the selective detection of hydrogen sulfide (B99878) (H₂S) and cyanide (CN⁻). rsc.orgnih.gov The design of these probes often involves incorporating a reactive site that specifically interacts with the analyte of interest. This interaction then triggers a change in the electronic structure of the phenothiazine fluorophore, leading to a detectable fluorescence response. nih.govmdpi.com

The applications of these probes extend to environmental monitoring and biological imaging. nih.gov Phenothiazine-based sensors have been used to detect hydrazine (B178648) in water and soil samples and have been successfully applied for imaging analytes in living cells and even in small animal models like zebrafish. nih.govnih.gov The development of these tools provides a sensitive and selective means to monitor the presence and distribution of biologically and environmentally important species.

The table below lists some examples of phenothiazine-based chemical probes and their target analytes:

| Probe Type | Target Analyte | Detection Mechanism | Application |

| Fluorescent "Turn-on" Probe | Hydrogen Sulfide (H₂S) | Nucleophilic addition | Food safety, bioimaging rsc.org |

| Fluorescent Quenching Sensor | Cyanide (CN⁻) | Nucleophilic addition inducing ICT | Bioimaging nih.govmdpi.com |

| Fluorescent Probe | Hydrazine | Condensation reaction | Environmental monitoring, bioimaging nih.gov |

Integrated In Silico Screening and Compound Prioritization Methodologies

In silico screening and computational methods have become indispensable tools in the discovery and development of novel phenothiazine derivatives. digitellinc.comacs.orgirjmets.com These approaches allow for the rapid evaluation of large virtual libraries of compounds, helping to prioritize candidates for synthesis and experimental testing.

Virtual screening techniques, such as molecular docking, are used to predict the binding affinity and interaction patterns of phenothiazine derivatives with specific biological targets. digitellinc.comnih.gov This is particularly valuable in drug discovery, for instance, in identifying potential inhibitors of enzymes like trypanothione (B104310) reductase, a target in the development of treatments for trypanosomiasis. digitellinc.comnih.gov

In addition to target-based screening, computational methods are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel phenothiazine compounds. irjmets.com By filtering out compounds with predicted poor pharmacokinetic profiles early in the discovery process, researchers can focus their resources on the most promising candidates. These in silico methodologies significantly accelerate the design-synthesis-test cycle in phenothiazine research. nih.govacs.org

Synergistic Integration of Theoretical and Experimental Approaches in Advanced Chemical Research

The synergy between theoretical and experimental approaches is crucial for advancing the understanding and application of phenothiazine derivatives. mdpi.comnih.govmdpi.com Computational chemistry, particularly density functional theory (DFT), plays a significant role in rationalizing the electronic structure, photophysical properties, and reactivity of these molecules. researchgate.netnih.gov

Theoretical calculations can provide insights into the molecular geometries, electronic transitions, and energy levels of phenothiazine derivatives, which are essential for understanding their performance in applications like OLEDs and solar cells. nih.gov For example, DFT calculations can help to predict the singlet-triplet energy gap in potential TADF emitters, guiding the design of more efficient molecules. researchgate.net

Experimentally, techniques such as X-ray crystallography, NMR spectroscopy, and various photophysical measurements provide the data needed to validate and refine the theoretical models. nih.govmdpi.com The iterative feedback loop between theoretical predictions and experimental results allows for a deeper understanding of the structure-property relationships in phenothiazine systems. This integrated approach is essential for the rational design of new phenothiazine-based materials and molecules with tailored functionalities. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.